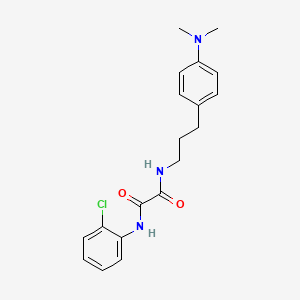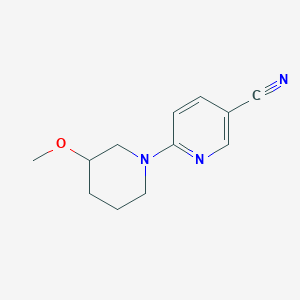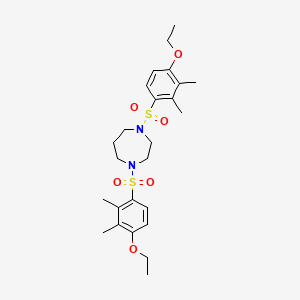
3,3-Dimethylhex-5-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related enoic acids has been explored in the literature. For instance, (E)-alk-3-enoic acids have been synthesized using a modified Knoevenagel condensation, which involves reacting an aldehyde with malonic acid in the presence of a catalyst such as piperidinium acetate . This method has been shown to produce high yields and excellent stereoselectivity. Although 3,3-dimethylhex-5-enoic acid is not specifically mentioned, similar synthetic strategies could potentially be applied to its synthesis.
Molecular Structure Analysis
The molecular structure of compounds similar to 3,3-dimethylhex-5-enoic acid has been studied using various spectroscopic techniques. For example, the structure of 2-cyano 3-(4-dimethylaminophenyl) prop 2-enoic acid was elucidated using 1H NMR, 13C NMR, and FTIR spectroscopy . These techniques could be used to analyze the molecular structure of 3,3-dimethylhex-5-enoic acid as well.
Chemical Reactions Analysis
The photoisomerization of protonated 4-methylpent-2-enoic acid has been examined, showing cis/trans isomerization and conversion to a protonated lactone . This suggests that 3,3-dimethylhex-5-enoic acid may also undergo similar photoisomerization reactions under appropriate conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of structurally related compounds have been investigated. For example, substituted 6-hydroxy-trans-3-hexenoic acids exhibit specific solid-state structures due to hydrogen bonding . The electronic properties of a related enoic acid dye were analyzed using UV-visible absorption spectroscopy, and its thermal properties were studied using TG-DTA . These studies indicate that 3,3-dimethylhex-5-enoic acid could also display unique physical and chemical properties that could be characterized using similar analytical methods.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
- A study by Mikaelyan (2010) developed a new method for synthesizing functionally substituted cyclobutanecarboxylic acids using intramolecular cyclization of derivatives of 2,2,4,6,6-pentachloro-3,3-dimethylhex-5-enoic acid. This process is both regiospecific and stereoselective, highlighting the chemical versatility of 3,3-dimethylhex-5-enoic acid derivatives (Mikaelyan, 2010).
Natural Products and Organic Synthesis
- Blunt, Chen, and Wiemer (1998) isolated diprenylated benzoic acids from the shrub Rapanea myricoides, including a compound structurally related to 3,3-dimethylhex-5-enoic acid. This highlights the presence of such compounds in natural products and their potential for organic synthesis (Blunt, Chen, & Wiemer, 1998).
Pharmaceutical Applications
- Aursnes, Tungen, and Hansen (2016) investigated asymmetric bromolactonization reactions of δ-unsaturated carboxylic acids, including 5-arylhex-5-enoic acids, demonstrating the pharmaceutical synthesis applications of 3,3-dimethylhex-5-enoic acid derivatives (Aursnes, Tungen, & Hansen, 2016).
Analytical Chemistry
- Urbach, Stark, and Nobuhara (1972) analyzed the mass spectra of δ-lactones of various 5-hydroxy-2-enoic acids, including derivatives of 3,3-dimethylhex-5-enoic acid. This study is significant for understanding the analytical chemistry and structural characterization of similar compounds (Urbach, Stark, & Nobuhara, 1972).
Catalysis and Material Science
- Gorin et al. (2013) studied an intramolecular reaction catalyzed by Rh porphyrins involving 1-diazo-3,3-dimethyl-5-phenylhex-5-en-2-one, a compound related to 3,3-dimethylhex-5-enoic acid. This research contributes to the understanding of catalysis and material science (Gorin et al., 2013).
Safety and Hazards
The safety information for this compound includes pictograms GHS05, GHS07 . The signal word is “Danger” and the hazard statements are H302, H314 . The precautionary statements include P260, P264, P270, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P330, P363, P405, P501 .
Propiedades
IUPAC Name |
3,3-dimethylhex-5-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-4-5-8(2,3)6-7(9)10/h4H,1,5-6H2,2-3H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBELKQCJRIUFEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC=C)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethylhex-5-enoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9b-(4-fluorophenyl)-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one](/img/structure/B2546552.png)
![1-[4-(4-bromophenyl)butyl]-1H-imidazole](/img/structure/B2546554.png)
![N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide](/img/structure/B2546555.png)
![2-({6-[(4-fluorophenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)-N-(3-phenylpropyl)acetamide](/img/structure/B2546556.png)
![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2546557.png)
![3-(4-chlorophenyl)-1-ethyl-7,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2546558.png)

![2-Ethyl-5-((2-fluorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2546561.png)





![8-[4-(2-Fluorophenyl)-2-methylbutanoyl]-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile](/img/structure/B2546571.png)